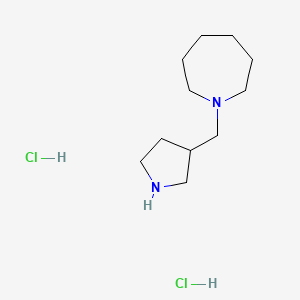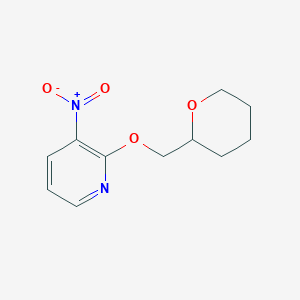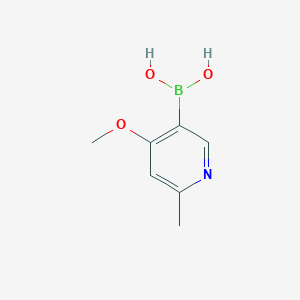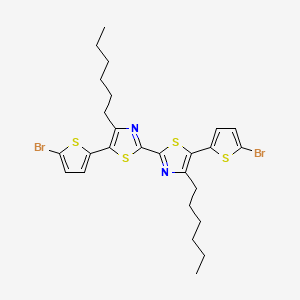
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride is represented by the formula C11H24Cl2N2 . For more detailed structural information, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride has a molecular weight of 255.22 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Systems
- Research has explored the synthesis of several nitrogen-containing compounds, including pyrrolo[1,2a]azepane. These syntheses often involve forming new C-C bonds and cyclization processes, indicating a method to create complex heterocyclic systems like azepanes (Renault, Bouvry, Cupif, & Hurvois, 2023).
Intramolecular Cycloadditions
- The molecule has been used in the study of intramolecular 1,3-dipolar cycloadditions to create azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).
Ring Expansion Research
- There is significant research in ring expansion methods, turning smaller rings like azetidines into larger ones such as pyrrolidines and azepanes. This process involves various nucleophiles and can lead to different ring sizes depending on the conditions and materials used (Drouillat et al., 2016).
Structural Studies
- The crystal structure of related compounds has been analyzed, providing insights into the molecular arrangements of azepane and related structures. Such studies are crucial for understanding the physical and chemical properties of these molecules (Toze et al., 2015).
Catalytic Functionalization
- Research has also been conducted on the catalytic functionalization of aza-heterocycles, including azepanes. This involves techniques like enantioselective lithiation and palladium-catalyzed cross-coupling, highlighting its significance in asymmetric synthesis and drug discovery (Jain et al., 2016).
Natural Occurrence and Synthesis
- The compound has been identified in natural sources like poison frogs, leading to the synthesis of its variants. This demonstrates its potential role in natural products chemistry (Garraffo et al., 2001).
Pharmaceutical Research
- Novel azepane derivatives have been studied for their potential as protein kinase inhibitors, showing the molecule's relevance in drug development and medicinal chemistry (Breitenlechner et al., 2004).
Propiedades
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-8-13(7-3-1)10-11-5-6-12-9-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLNSICUMFPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)


![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)







